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molecular formula C8H7FO B1329501 2-Fluoroacetophenone CAS No. 450-95-3

2-Fluoroacetophenone

Cat. No. B1329501
M. Wt: 138.14 g/mol
InChI Key: YOMBUJAFGMOIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05506219

Procedure details

A mixture of (E)-3-[2-(Tributylstannyl)ethenyl]-4-(4-fluoro-2-methylphenyl)-2-(1-methylethyl)-6-phenylpyridine (7.18 gm, 24.7 mmol), acetylene 1 (4.500 gm, 13.7 mmol) and AIBN (0.084 gm, 5.1 mmol) were heated at 140° C. for 1.5 hours. The solution was cooled to room temperature and diluted with ether (30 ml). Iodine (7.16 gm, 27.1 mmol) was added and an unexpectedly strong exothermic reaction occurred and approximately half the solution foamed out of the flask. The flask was recapped and allowed to stir 16 hours. The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3. The solution was diluted with ether, washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine, then dried over Na2SO4, filtered and concentrated to a yellow oil. The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane. The desired fractions were combined and concentrated to afford a white solid, which was recrystallized from hexane to give product A as hard, off-white crystals (2.830 gm, 45%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)/C=C/C1C(C(C)C)=NC(C2C=CC=CC=2)=CC=1C1C=C[C:17]([F:20])=CC=1C)CCC.Br[CH2:40][C@@H:41](O)[CH2:42][C:43]([O:45]C)=O.[CH3:48][C:49](N=NC(C#N)(C)C)([C:51]#N)C.II>CCOCC>[F:20][CH2:17][C:43]([C:42]1[CH:41]=[CH:40][CH:51]=[CH:49][CH:48]=1)=[O:45]

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
C(CCC)[Sn](/C=C/C=1C(=NC(=CC1C1=C(C=C(C=C1)F)C)C1=CC=CC=C1)C(C)C)(CCCC)CCCC
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC[C@H](CC(=O)OC)O
Name
Quantity
0.084 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
7.16 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
to stir 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
an unexpectedly strong exothermic reaction
CUSTOM
Type
CUSTOM
Details
The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3
ADDITION
Type
ADDITION
Details
The solution was diluted with ether
WASH
Type
WASH
Details
washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FCC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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